molecular formula C9H7NO2S B1295587 2-Methyl-1,3-benzothiazole-6-carboxylic acid CAS No. 6941-28-2

2-Methyl-1,3-benzothiazole-6-carboxylic acid

Cat. No. B1295587
CAS RN: 6941-28-2
M. Wt: 193.22 g/mol
InChI Key: SWCQGCDTPJOMFY-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazole-6-carboxylic acid is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The specific structure of this compound includes a carboxylic acid functional group at the 6-position and a methyl group at the 2-position on the benzothiazole ring.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the cyclocondensation of 2-aminothiophenol and carboxylic acids using tetrabutylammonium bromide (TBAB) as the reaction medium and triphenyl phosphite as the catalyst, which allows for the formation of benzothiazoles under mild conditions with excellent yields . Another method includes the condensation of 4-amino-3-mercaptobenzoic acid and aldehydes using nitrobenzene as an oxidant to prepare various substituted benzothiazole-6-carboxylic acids . Additionally, a robust one-pot synthesis of benzothiazoles from carboxylic acids has been reported, which could potentially be applied to synthesize 2-methyl-1,3-benzothiazole-6-carboxylic acid .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques. For instance, 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related compound, was characterized by IR, 1H NMR, 13C NMR, and LCMS . These techniques can provide detailed information about the molecular structure, including the positions of substituents on the benzothiazole ring.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, the benzothiazole ring system has been used as an "on-off" type of leaving group for the preparation of ketones and carboxylic acid derivatives . The reactivity of the benzothiazole ring can be manipulated by converting it into a benzothiazolium salt, which can then undergo carbon-carbon bond cleavage to yield corresponding ketones or aldehydes . Furthermore, benzothiazoles can be functionalized to create novel classes of compounds, such as aldose reductase inhibitors, by introducing different spacers between the carboxy group and the benzothiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by the substituents on the ring system. For instance, the introduction of a methyl group and a carboxylic acid group can affect the compound's solubility, acidity, and reactivity. The carboxylic acid group, in particular, can participate in hydrogen bonding and can be deprotonated to form a carboxylate anion, which can further react with various nucleophiles . The presence of a methyl group can contribute to the hydrophobic character of the compound and can influence its steric interactions with other molecules .

Scientific Research Applications

Synthesis of Biological Compounds

The research on 2-Methyl-1,3-Benzothiazole-6-Carboxylic Acid demonstrates its use in the synthesis of various biological compounds. Patel and Shaikh (2010) synthesized new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, exhibiting significant in vitro antimicrobial screening against various bacteria and fungi (Patel & Shaikh, 2010). Another study by Chavan and Pai (2007) highlighted the synthesis of N-substituted-3-chloro-2-azetidinones using 2-Aminobenzothiazole-6-carboxylic acid, which showed good to moderate antibacterial activity against several microorganisms (Chavan & Pai, 2007).

Antimicrobial Activity

Research also focuses on antimicrobial applications. Lungu et al. (2022) synthesized a series of compounds based on homodrimane carboxylic acids and their derivatives, including 2-homodrimenyl-1,3-benzothiazoles, which showed higher antifungal and antibacterial activity compared to standard drugs (Lungu et al., 2022).

Synthetic Applications in Chemistry

The benzothiazole ring system, as part of the 2-Methyl-1,3-Benzothiazole-6-Carboxylic Acid, has been used in various synthetic applications. Chikashita et al. (1991) developed a synthetic and systematic use of benzothiazole ring system as an "on-off" type of leaving group for the preparation of ketones and carboxylic acid derivatives (Chikashita et al., 1991).

Antitumor Agents

In the field of oncology, Yoshida et al. (2005) designed and synthesized derivatives of benzothiazole, including 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, showing selective cytotoxicity against tumorigenic cell lines and excellent inhibitory effect on tumor growth (Yoshida et al., 2005).

properties

IUPAC Name

2-methyl-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCQGCDTPJOMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289367
Record name 2-methyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-benzothiazole-6-carboxylic acid

CAS RN

6941-28-2
Record name 6941-28-2
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Record name 2-methyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-benzothiazole-6-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Christen, C Kamischke, HD Kulasekara… - …, 2019 - Wiley Online Library
The bacterial second messenger cyclic diguanosine monophosphate (c‐di‐GMP) is a key regulator of cellular motility, the cell cycle, and biofilm formation with its resultant antibiotic …
ARNM Abeyrathna - 2017 - repository.fit.edu
The recently discovered metastable-state photoacids (mPAHs) can produce a large proton concentration with high efficiency and good reversibility upon irradiation with visible light with …
Number of citations: 0 repository.fit.edu

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